2-(3-Fluorophenyl)ethanol is an organic compound synthesized through various methods, including reduction of corresponding ketones or esters, Stieglitz rearrangement, and Grignard reaction. [, ] Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize and confirm the structure and purity of the synthesized compound.
Studies suggest potential applications of 2-(3-Fluorophenyl)ethanol in various scientific research fields, including:
While research on 2-(3-Fluorophenyl)ethanol is ongoing, the current focus seems to be on:
2-(3-Fluorophenyl)ethanol is an organic compound characterized by the presence of a fluorinated phenyl group attached to an ethanol moiety. Its molecular formula is C8H9F, and it has a molecular weight of approximately 138.16 g/mol. The compound features a hydroxyl group (-OH) that classifies it as an alcohol, specifically a secondary alcohol due to the carbon atom bonded to the hydroxyl group being attached to two other carbon atoms.
Several synthetic routes exist for the preparation of 2-(3-Fluorophenyl)ethanol:
2-(3-Fluorophenyl)ethanol finds applications in various fields:
Several compounds share structural similarities with 2-(3-Fluorophenyl)ethanol. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(4-Fluorophenyl)ethanol | Similar structure but with a para-fluoro substitution | Potentially different biological activity due to substitution position |
3-(3-Fluorophenyl)propan-1-ol | Contains a propanol chain instead of ethanol | May exhibit different reactivity patterns |
2-(3-Chlorophenyl)ethanol | Chlorine instead of fluorine | Offers insights into halogen effects on activity |
These compounds illustrate the diversity within this chemical class, highlighting how variations in substituent position and type can significantly influence chemical behavior and biological activity.
Irritant